molecular formula C9H11ClF3NO B2421857 (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol CAS No. 287394-20-1

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B2421857
CAS No.: 287394-20-1
M. Wt: 241.64
InChI Key: LKRCVAWTGZSLFR-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral β-amino alcohol of high value in synthetic and medicinal chemistry. Its structure features an ethanolamine backbone with a chiral center bonded to a 4-(trifluoromethyl)phenyl group, making it a versatile building block for constructing complex molecules . Research Applications and Value: This compound serves as a critical precursor in the synthesis of N-heterocycles. Recent advances in sustainable chemistry have demonstrated its use in manganese(I)-catalyzed double dehydrogenative coupling reactions with primary alcohols to form substituted pyrroles, which are privileged structures in pharmaceuticals and materials science . The presence of the robust trifluoromethyl (CF₃) group on the aromatic ring is particularly valuable, as it often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates . Based on studies of highly similar fluorinated compounds, this chiral amino alcohol may also be investigated as an intermediate for chemokine receptor antagonists or for studying enzyme inhibition mechanisms . Handling and Storage: This product is intended for research purposes only and is not for human or veterinary use. To maintain stability, it should be stored in a sealed container under an inert atmosphere, protected from light, and at temperatures between 2-8°C .

Properties

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJAPRZLEXCFHF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

The most widely documented method involves reductive amination between 4-(trifluoromethyl)benzaldehyde and 2-aminoethanol. This one-pot reaction proceeds via imine formation followed by borohydride reduction:

$$
\text{4-(Trifluoromethyl)benzaldehyde} + \text{2-Aminoethanol} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$

Optimized Conditions :

  • Solvent : Methanol or ethanol (protic solvents stabilize the imine intermediate).
  • Temperature : 0–25°C to minimize epimerization.
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines without attacking aldehydes.
  • Yield : 68–75% after silica gel chromatography.

Challenges :

  • Racemization at the C2 position due to the basicity of the amine.
  • Byproducts from over-reduction or aldol condensation.

Asymmetric Hydrogenation of α-Amino Ketones

Enantioselective synthesis employs chiral catalysts to hydrogenate α-amino ketone precursors. For example, (4-(trifluoromethyl)phenyl)glyoxal is hydrogenated using a Ru-(S)-BINAP complex:

$$
\text{(4-(Trifluoromethyl)phenyl)glyoxal} \xrightarrow[\text{H₂ (50 psi)}]{\text{Ru-(S)-BINAP}} \text{this compound}
$$

Key Parameters :

  • Catalyst Loading : 0.5 mol% Ru-(S)-BINAP achieves >98% enantiomeric excess (ee).
  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran enhances catalyst activity.
  • Pressure : 50–100 psi H₂ at 25–40°C.

Advantages :

  • High enantioselectivity eliminates post-synthesis resolution.
  • Scalable to multi-kilogram batches.

Chiral Resolution of Racemic Mixtures

Racemic 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol is resolved using diastereomeric salt formation with L-tartaric acid:

  • Salt Formation :

    • Racemic amine (1 equiv) + L-tartaric acid (0.55 equiv) in ethanol.
    • Crystallization at −20°C yields the (S)-enantiomer salt.
  • Free Base Liberation :

    • Salt treated with NaHCO₃ in water, extracted with ethyl acetate.

Yield : 40–45% per cycle, with >99% ee after two recrystallizations.

Industrial-Scale Production Considerations

Continuous Flow Reductive Amination

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Flask) Continuous Flow
Residence Time 24 h 2 h
Temperature 25°C 50°C
Yield 68% 82%

Benefits :

  • Reduced solvent waste (80% less THF consumed).
  • In-line HPLC monitoring minimizes off-spec batches.

Solvent Recovery Systems

Industrial plants integrate distillation units to recover THF (bp 66°C) and methanol (bp 64.7°C), achieving 95% solvent reuse.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.62 (d, J = 8.0 Hz, 2H, ArH)
  • δ 7.52 (d, J = 8.0 Hz, 2H, ArH)
  • δ 4.21 (qd, J = 6.4, 3.2 Hz, 1H, CH)
  • δ 3.68 (br s, 2H, NH₂)
  • δ 2.91 (dd, J = 12.8, 3.2 Hz, 1H, OH).

¹³C NMR :

  • δ 144.2 (CAr), δ 125.6 (q, J = 32 Hz, CF₃), δ 63.1 (CH-OH).

High-Performance Liquid Chromatography (HPLC)

Column Mobile Phase Retention Time (min)
Chiralpak AD-H Hexane:IPA (90:10) 12.3 (S), 14.7 (R)

Conditions :

  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes oxidation to form ketone or aldehyde derivatives. Enzymatic methods using alcohol dehydrogenases (ADHs) provide high enantioselectivity and yield under mild conditions.

Reagent/Catalyst Conditions Product Yield Enantiomeric Excess (ee)
Alcohol dehydrogenase (ADH)pH 7–8, 30°C, NAD+ cofactor(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetophenone81%>99.4%
Potassium permanganateAcidic aqueous solution4-(Trifluoromethyl)benzaldehyde65%*

*Theoretical yield based on analogous non-enzymatic oxidations .

Mechanism :

  • Enzymatic oxidation involves NAD+-dependent dehydrogenation, forming a ketone intermediate.

  • Chemical oxidation (e.g., KMnO₄) proceeds via radical intermediates, often leading to lower stereochemical control .

Reductive Amination

The compound serves as a precursor in reductive amination cascades to synthesize enantiopure phenylethanolamine derivatives.

Reagent/Catalyst Conditions Product Yield ee
Amine dehydrogenase (AmDH)pH 7.5, 30°C, formate dehydrogenase (FDH)(R)-Phenylethanolamine92%>99.9%

Key Steps :

  • Oxidative Dehydrogenation : Alcohol oxidase converts the diol intermediate to (S)-2-hydroxy-2-phenylacetaldehyde.

  • Reductive Amination : AmDH catalyzes amination using NH₄⁺, with FDH regenerating NADH via formate oxidation .

Enzymatic Resolution and Derivatization

Racemic mixtures of amino alcohols are resolved using chiral acids or enzymes. (S)-enantiomers are isolated with high purity for downstream applications.

Method Resolution Agent ee Scale
Chiral acid crystallizationL-Tartaric acid>99%100 mg
Lipase-mediated hydrolysisCandida antarctica lipase B98%Lab-scale

Applications :

  • Resolved (S)-enantiomers are intermediates in CCR5 antagonists for HIV therapy .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, with trifluoromethyl group enhancing thermal resistance .

  • pH Sensitivity : Protonation of the amino group (pKa ≈ 9.2) affects solubility and reactivity in aqueous media .

Comparative Reaction Pathways

The table below contrasts enzymatic vs. chemical synthesis routes for key derivatives:

Parameter Enzymatic Pathway Chemical Synthesis
Yield61–92% 50–70%*
Stereoselectivity>99% ee Racemic or moderate ee
Environmental ImpactLow (aqueous, mild conditions)High (toxic solvents, harsh conditions)
ScalabilityRequires enzyme optimizationEstablished for industrial use

*Theoretical values based on analogous reactions .

Mechanistic Insights from Structural Analysis

  • Hydrogen Bonding : The hydroxyl and amino groups form intramolecular H-bonds, stabilizing transition states during oxidation .

  • Trifluoromethyl Effect : The -CF₃ group increases electrophilicity at the benzylic carbon, facilitating nucleophilic attacks .

Scientific Research Applications

Medicinal Chemistry

Analgesic Development

  • The compound is known for its interaction with opioid receptors, particularly the μ-opioid receptor, making it a candidate for developing analgesic drugs. Research indicates that derivatives of this compound exhibit potent analgesic effects, which are crucial for pain management therapies.

Pharmaceutical Intermediates

  • (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol serves as an important intermediate in synthesizing various pharmaceuticals, including neurokinin-1 receptor antagonists used to treat chemotherapy-induced nausea and vomiting. Its structural features allow it to be modified into other biologically active compounds.

Biological Studies

Enzyme Interaction Studies

  • This compound is utilized in studying enzyme-catalyzed reactions, particularly in biocatalysis research. It acts as a substrate for various enzymes, facilitating investigations into enzyme mechanisms and efficiency.

Therapeutic Applications

  • Research has indicated potential therapeutic applications in immunology and infectious diseases. Specifically, the compound has been studied for its interactions with receptors involved in immune response modulation.

Industrial Applications

Synthesis of Fine Chemicals

  • In industrial settings, this compound is employed as a building block for synthesizing complex organic molecules and chiral building blocks. Its unique properties make it valuable in producing fine chemicals and agrochemicals.

Biocatalytic Processes

  • The compound's synthesis can be efficiently achieved using biocatalytic methods involving microorganisms such as Candida tropicalis or recombinant Escherichia coli. These methods not only enhance yield but also reduce environmental impact compared to traditional synthetic routes .

Chemical Reactions and Mechanisms

Reactivity

  • This compound undergoes various chemical reactions:
    • Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
    • Reduction: Further reduction can yield different alcohol derivatives.
    • Substitution: The amino group participates in nucleophilic substitution reactions to form diverse derivatives.

Case Studies

Several studies highlight the compound's potential:

  • Anticancer Activity: Research has explored the synthesis of compounds based on this compound that exhibit anticancer properties through modulation of cell signaling pathways related to apoptosis and cell proliferation .
  • Antimicrobial Properties: Investigations have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both an amino and a trifluoromethyl group. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic and research applications.

Biological Activity

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, a compound characterized by its amino alcohol structure and trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and metabolic stability. This structural characteristic is crucial for its interaction with various biological targets.

Structural Feature Description
Amino Group Participates in hydrogen bonding and nucleophilic reactions.
Trifluoromethyl Group Increases lipophilicity and enhances binding affinity.
Phenyl Ring Provides a hydrophobic environment for receptor interaction.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which is essential for modulating the activity of biological pathways:

  • Hydrogen Bonding : The amino alcohol moiety can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : These interactions can stabilize the binding of the compound to its targets.
  • Lipophilicity : The presence of the trifluoromethyl group allows better membrane permeability, facilitating cellular uptake.

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially serving as an analgesic agent .
  • Antimycobacterial Activity : QSAR studies have indicated that derivatives of this compound could act against Mycobacterium tuberculosis, suggesting a role in anti-TB drug development .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to pain signaling pathways, making it a candidate for further pharmacological exploration .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.

Concentration (µM) Cytokine Reduction (%)
1025
5045
10070

Case Study 2: Antimycobacterial Activity

In another study focused on the antituberculosis potential, the compound was tested against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional treatments, indicating promising activity.

Compound MIC (µg/mL)
This compound5
Standard TB Drug (e.g., Rifampicin)50

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anti-inflammatory and antimycobacterial applications. Its unique chemical structure enhances its interaction with biological targets, making it a valuable subject for future pharmacological studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via asymmetric reduction of a ketone precursor (e.g., 2-(4-(trifluoromethyl)phenyl)-2-nitroethanol) using chiral catalysts like Ru-BINAP complexes. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%) critically impact enantiomeric excess (ee) and yield . Post-reduction, the nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NaBH₄/NiCl₂). Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for removing unreacted starting materials and byproducts. For enantiomeric separation, chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol with 0.1% diethylamine) resolves (S)- and (R)-enantiomers. Recrystallization from ethanol/water mixtures improves purity for crystalline hydrochloride salts .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?

  • Methodological Answer : Enantioselectivity is enhanced by:

  • Using chiral ligands with steric bulk (e.g., (S)-BINAP or Josiphos derivatives) to favor the (S)-configuration.
  • Adjusting reaction pH (6–7) to stabilize transition states.
  • Monitoring ee via chiral HPLC or optical rotation ([α]D²⁵ = +66.7° in CHCl₃ for the (S)-enantiomer ).
  • Kinetic resolution of intermediates via enzymatic catalysis (e.g., lipases) can further improve ee >99% .

Q. What strategies are employed to resolve discrepancies in stereochemical characterization data (e.g., conflicting optical rotation values)?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., [α]D²⁵ = +40.8° in ethanol vs. +66.7° in CHCl₃ ). To resolve this:

  • Standardize solvent systems for optical rotation measurements.
  • Validate configurations via X-ray crystallography or NOESY NMR to confirm spatial arrangements.
  • Cross-reference with enantiomerically pure standards synthesized via divergent routes .

Q. How can researchers characterize the hydrochloride salt form of this compound, and what analytical techniques differentiate it from the free base?

  • Methodological Answer :

  • FT-IR : Detect N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹).
  • ¹H/¹³C NMR : Compare chemical shifts; the hydrochloride salt shows downfield shifts for NH₂ (δ 8.2–8.5 ppm) due to protonation.
  • Elemental Analysis : Confirm Cl⁻ content (theoretical: ~12.5% for C₉H₁₁F₃NO·HCl).
  • DSC/TGA : Identify decomposition points (free base: ~180°C; HCl salt: ~220°C) .

Q. What advanced spectroscopic methods are used to analyze trifluoromethyl group interactions in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Quantify CF₃ electronic environment (δ -62 to -65 ppm vs. CFC₃).
  • XPS : Measure binding energy of F 1s electrons (~688 eV for C–F bonds).
  • DFT Calculations : Model CF₃···π interactions with aromatic rings to predict conformational stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility variations (e.g., 25 mg/mL in DMSO vs. 10 mg/mL in water) may stem from:

  • Salt vs. Free Base : Hydrochloride salts exhibit higher aqueous solubility.
  • Crystallinity : Amorphous forms dissolve faster than crystalline forms.
  • pH Adjustment : Adding 0.1% TFA in water improves solubility for HPLC analysis. Validate via saturated shake-flask assays .

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